(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is an organic compound that belongs to the class of dioxolane carboxylic acids This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a benzyloxy methyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions. This step forms the core structure of the compound.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with the dioxolane intermediate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy methyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid: shares structural similarities with other dioxolane carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2S,4S)-2-(phenylmethoxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c13-12(14)10-7-16-11(17-10)8-15-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m0/s1 |
InChI Key |
PMNXFGFKUAEZES-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](O1)COCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(OC(O1)COCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.